(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid
Description
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a cyclopentane-based glutamate analog with a stereochemical configuration that distinguishes it from other metabotropic glutamate receptor (mGluR) ligands. Its structure includes a methyl group at the 2-position and amino and dicarboxylate moieties at the 1- and 3-positions, respectively. While the provided evidence primarily focuses on its non-methylated analog, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), the methyl substitution in the queried compound likely modulates receptor binding affinity, selectivity, and functional outcomes. 1S,3R-ACPD is a well-characterized broad-spectrum mGluR agonist with activity across group I and II mGluRs, influencing synaptic plasticity, neurotransmitter release, and intracellular signaling pathways such as phosphoinositide hydrolysis .
Properties
CAS No. |
207983-48-0 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2S,3R)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8-/m0/s1 |
InChI Key |
STIVVGOWGUYXGI-UUEMRFSQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]1(C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1C(CCC1(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Tandem Conjugate Addition-Cyclization
One prominent method involves the use of (E,E)-octa-2,6-dienedioate as a prochiral precursor. The process includes conjugate addition of chiral amines such as R- or S-N-benzyl-N-α-methylbenzylamine, followed by cyclization to form stereoisomeric β-amino diacids. Subsequent hydrogenolysis and ester hydrolysis afford the desired cyclopentane derivatives with controlled stereochemistry.
- The method allows access to both trans- and cis-stereoisomers by modifying the reaction conditions, including N-oxidation and Cope elimination steps.
- This approach provides orthogonally protected aminodiesters, facilitating further peptide synthesis applications.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Conjugate addition & cyclization | R- or S-N-benzyl-N-α-methylbenzylamine | Formation of β-amino diacid intermediates |
| N-oxidation & Cope elimination | Oxidizing agent, heat | Conversion to cis-stereoisomers |
| Hydrogenolysis & ester hydrolysis | Hydrogenation, acidic/basic hydrolysis | Final β-amino diacid products |
This method was extensively described by Garrido et al. (2004) and provides a versatile platform for stereoselective synthesis of cyclopentane amino acids.
Reductive Amination of 2-Oxocyclopentane Carboxylic Acid Esters
Another scalable and stereoselective approach involves reductive amination of 2-oxocyclopentane carboxylic acid ethyl esters with chiral amines such as (S)-α-phenylethylamine. This method was improved by Kovalenko et al. (2024) to overcome limitations in crystallization and scale-up:
- Initial attempts using NaBH4 in ethanol failed to achieve full conversion.
- Complete conversion was achieved by azeotropic distillation with toluene followed by reduction with NaBH4 in isobutyric acid.
- The crude amino ester was converted into hydrochloride salts, but crystallization was sometimes problematic.
- Epimerization using sodium ethoxide in ethanol adjusted diastereomeric ratios favorably.
This method allows access to various stereoisomers by controlling reaction conditions and subsequent epimerization steps.
Summary of Reductive Amination Process:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | 2-oxocyclopentane carboxylic acid ester + (S)-α-phenylethylamine, NaBH4 in isobutyric acid | High conversion to amino ester |
| Crystallization attempt | Formation of hydrochloride salt | Sometimes unsuccessful |
| Epimerization | Sodium ethoxide in ethanol | Adjusts stereoisomer ratios |
This approach is flexible and suitable for scale-up with careful control of reductive conditions.
Enzymatic and Crystallization-Based Resolution
Enzymatic hydrolysis and kinetic resolution have been applied to racemic precursors such as bicyclic β-lactams to obtain enantiomerically pure cis-ACPC derivatives. Crystallization-based methods using chiral resolving agents like dehydroabiethylamine, ephedrine, or mandelic acid have also been reported to separate stereoisomers effectively.
- These methods provide an alternative to asymmetric synthesis but may have limitations in scalability and yield.
- They are often used in conjunction with synthetic routes to enhance stereochemical purity.
Comparative Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Stereochemical Control | Scalability | Advantages | Limitations |
|---|---|---|---|---|---|
| Diastereoselective Conjugate Addition | (E,E)-octa-2,6-dienedioate, chiral amines | High, both cis and trans access | Moderate | Orthogonal protection, versatile | Multiple steps, chromatographic separation needed |
| Reductive Amination | 2-oxocyclopentane ester, (S)-α-phenylethylamine, NaBH4/isobutyric acid | High, with epimerization | High | Scalable, flexible stereochemistry | Requires careful reductive conditions |
| Enzymatic Resolution | Bicyclic β-lactam precursors, enzymes | High for cis isomers | Limited | High enantiomeric purity | Limited to specific isomers, scale-up challenges |
| Crystallization Resolution | Chiral resolving agents (e.g., mandelic acid) | Moderate to high | Limited | Simple, no catalysts required | Dependent on crystallization behavior |
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted amides.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
This compound is structurally related to amino acids and has been investigated for its role as a building block in the synthesis of pharmaceuticals. Its unique cyclopentane structure allows for the development of novel drug candidates that can interact with biological targets in innovative ways.
- Case Study: Arginase Inhibition
Research has shown that derivatives of (1S,2S,3R)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid can act as arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in several diseases, including cancer and cardiovascular disorders. Inhibitors derived from this compound have demonstrated potential in preclinical models for enhancing nitric oxide production and reducing tumor growth .
2. Neuroprotective Agents
The compound has also been studied for its neuroprotective properties. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.
- Research Findings:
A study highlighted the compound's effectiveness in protecting neuronal cells from oxidative stress-induced apoptosis. This property suggests its potential use in treating conditions like Alzheimer's disease .
Agriculture
1. Plant Growth Regulators
This compound has been explored as a plant growth regulator. Its application can enhance growth rates and improve stress resistance in crops.
- Case Study: Yield Improvement
Field trials conducted on various crops indicated that applying this compound resulted in a significant increase in yield under drought conditions. The mechanism involves the modulation of stress response pathways in plants .
Materials Science
1. Polymer Synthesis
The compound's carboxylic acid groups allow it to be utilized in synthesizing biodegradable polymers. These materials are increasingly important for reducing environmental impact.
- Application Example: Biodegradable Plastics
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties while maintaining biodegradability. This advancement is crucial for developing sustainable packaging solutions .
Summary of Applications
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Medicinal Chemistry | Drug Development (Arginase Inhibitors) | Enhanced nitric oxide production |
| Neuroprotective Agents | Protection against oxidative stress | |
| Agriculture | Plant Growth Regulators | Increased crop yield under stress conditions |
| Materials Science | Biodegradable Polymer Synthesis | Improved mechanical properties |
Mechanism of Action
The mechanism by which (1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Stereoisomeric Comparisons
The stereochemistry of cyclopentane dicarboxylates critically determines their pharmacological profiles. For example:
- (1S,3R)-ACPD: A potent agonist for group I/II mGluRs, stimulating phosphoinositide hydrolysis in rat hippocampal slices with an EC₅₀ of ~30 μM. It is 30-fold more selective for mGluRs over NMDA receptors .
- (1R,3S)-ACPD : The enantiomer of 1S,3R-ACPD exhibits significantly lower potency (10–30× weaker) in activating mGluRs and shows negligible effects on NMDA receptors .
Table 1: Stereoisomeric Comparison of ACPD Derivatives
Group-Specific mGluR Ligands
Group III mGluR Ligands
- L-AP4 (L-2-amino-4-phosphonobutyric acid): A selective group III mGluR agonist with higher potency than 1S,3R-ACPD at mGluR4 (IC₅₀ ~10 μM vs. 100 μM for 1S,3R-ACPD). L-AP4 completely inhibits microglial glutamate release without affecting nitric oxide production .
- L-SOP (L-serine-O-phosphate): Another group III agonist with similar potency to L-AP4 .
Group I mGluR Ligands
- tADA (trans-azetidine-2,4-dicarboxylic acid) : A group I agonist ineffective in modulating glutamate release in microglia, contrasting with 1S,3R-ACPD’s efficacy .
Antagonists
- MCPG ((S)-α-methyl-4-carboxyphenylglycine) : A group I antagonist with <10% inhibition of mGluR4 binding at 100 μM, highlighting 1S,3R-ACPD’s superior receptor engagement .
- AIDA (1-aminoindan-1,5-dicarboxylic acid): A competitive mGluR1 antagonist (pA₂ = 4.21) that blocks 1S,3R-ACPD-stimulated phosphoinositide hydrolysis .
Table 2: Functional Comparison of mGluR Ligands
Functional and Mechanistic Divergence
- Behavioral Effects : Intracranial 1S,3R-ACPD injections in rats induce dopamine-dependent locomotor hyperactivity (EC₅₀ = 0.5 nmol/side), an effect absent in its enantiomer or group III ligands .
- Signaling Pathways: Unlike group I agonists, 1S,3R-ACPD’s burst firing in neurons is independent of inositol-1,4,5-triphosphate (InsP₃) pathways, suggesting alternative G-protein coupling .
Biological Activity
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid, also known as a derivative of cyclopentanedicarboxylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural characteristics that may influence its interaction with biological systems, particularly in the context of anti-inflammatory and antitumor activities.
- Molecular Formula : C8H13NO4
- Molar Mass : 187.19 g/mol
- CAS Number : 207983-43-5
Biological Activity Overview
Research has indicated that this compound can exhibit various biological activities. These include:
- Anti-inflammatory Effects : Compounds similar in structure have shown significant inhibition of pro-inflammatory cytokines and mediators. For example, studies have demonstrated that related compounds can inhibit paw edema development in animal models .
- Antitumor Activity : Some derivatives of cyclopentanedicarboxylic acids have been reported to possess antitumor properties against specific cancer cell lines. This suggests a potential for further exploration in cancer therapeutics .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Molecular docking studies have suggested that similar compounds may interact with COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory process. The binding affinities of these compounds to these enzymes can provide insights into their anti-inflammatory potential .
- Modulation of Cytokine Production : The ability to inhibit the production of pro-inflammatory cytokines is a vital aspect of the anti-inflammatory action observed in related compounds. This could potentially lead to therapeutic applications in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model/Method Used | Findings |
|---|---|---|---|
| Compound A | Anti-inflammatory | Carrageenan-induced paw edema test | Significant reduction in edema (AA = 53.41%) |
| Compound B | Antitumor | KB cell line growth inhibition | Effective growth inhibition observed |
| Compound C | COX inhibition | Molecular docking | High affinity towards COX-2 (−10.5 kcal/mol) |
Detailed Research Findings
In a study focusing on bioisosteric replacements in medicinal chemistry, it was found that certain derivatives exhibited promising anti-inflammatory properties comparable to established NSAIDs like diclofenac . The study utilized both in vitro and in vivo models to assess the efficacy of these compounds.
Another investigation highlighted the antitumor properties of related cyclopentanedicarboxylic acid derivatives against the KB cell line, showcasing their potential as anticancer agents due to their structural similarities .
Q & A
Q. Table 2: Experimental Models and Key Parameters
| Model System | mGluR Subtype | Readout | Optimal Concentration | Reference |
|---|---|---|---|---|
| Neonatal rat spinal cord | Group I | Motoneuron depolarization | 10–100 µM | |
| Astrocyte cultures | Group I | GFAP phosphorylation | 20 µM | |
| Retinal neurons | Group I/III | APP processing | 50–100 µM |
Q. Table 3: Pharmacological Selectivity Profile
| Compound | mGluR1 | mGluR5 | mGluR2/3 | mGluR4/6/7/8 | Reference |
|---|---|---|---|---|---|
| (1S,2S,3R)-Analog | +++ | +++ | – | – | |
| LY341495 (antagonist) | – | – | +++ | +++ |
Key Considerations for Advanced Studies
- Stereochemical Purity: Confirm the (1S,2S,3R) configuration via chiral HPLC or X-ray crystallography to avoid off-target effects from diastereomers .
- Cross-Reactivity: Test for ionotropic glutamate receptor (AMPA/NMDA) activity using selective blockers (e.g., AP5, CNQX) to ensure mGluR specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
